Product packaging for 4-Methylquinazoline 3-oxide(Cat. No.:CAS No. 10501-56-1)

4-Methylquinazoline 3-oxide

Cat. No.: B079155
CAS No.: 10501-56-1
M. Wt: 160.17 g/mol
InChI Key: OTAANUILXPAROJ-UHFFFAOYSA-N
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Description

4-Methylquinazoline 3-oxide is a versatile and valuable chemical scaffold, primarily recognized for its role as a key synthetic intermediate in medicinal chemistry and drug discovery. Its unique structure, featuring both the quinazoline heterocycle and an N-oxide functionalization, enhances its reactivity and opens pathways to a diverse array of substituted quinazoline derivatives. This compound is of significant interest in the synthesis of novel pharmacologically active molecules, particularly as a precursor for developing potential kinase inhibitors, anticancer agents, and anti-infective compounds. The N-oxide group serves as a critical handle for further functionalization through reactions such as nucleophilic substitution and deoxygenation, allowing researchers to fine-tune the electronic properties and binding affinity of the final target molecules. Its mechanism of action in biological systems is highly dependent on the final derived structure, but the core quinazoline-3-oxide motif is often investigated for its ability to interact with enzyme active sites and modulate key cellular signaling pathways. This reagent is provided to the scientific community to facilitate the exploration of new chemical space and the development of next-generation therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B079155 4-Methylquinazoline 3-oxide CAS No. 10501-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10501-56-1

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-methyl-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-9(8)10-6-11(7)12/h2-6H,1H3

InChI Key

OTAANUILXPAROJ-UHFFFAOYSA-N

SMILES

CC1=[N+](C=NC2=CC=CC=C12)[O-]

Canonical SMILES

CC1=[N+](C=NC2=CC=CC=C12)[O-]

Synonyms

4-Methylquinazoline 3-oxide

Origin of Product

United States

Synthetic Methodologies for 4 Methylquinazoline 3 Oxide and Analogues

Direct Synthetic Routes to 4-Methylquinazoline (B149083) 3-oxide

Direct synthetic methods provide efficient access to the 4-methylquinazoline 3-oxide core through the strategic assembly of acyclic or simpler cyclic precursors. These routes are often characterized by cyclization reactions that form the fundamental quinazoline (B50416) ring system.

Polyphosphoric Acid Catalyzed Acylation Approaches

A notable direct synthesis of 4-methyl-2-substituted quinazoline 3-oxides involves a domino reaction catalyzed by polyphosphoric acid (PPA). This one-step method utilizes the acylation of electron-rich anilides with nitroethane. The reaction proceeds through a sequence of transformations within a single pot, highlighting the efficiency of PPA as a catalyst in promoting the necessary bond formations. This approach is particularly advantageous for creating a library of 4-methylquinazoline 3-oxides with various substituents at the 2-position, governed by the choice of the starting anilide.

The reaction conditions typically involve heating the anilide and nitroethane in the presence of PPA. The PPA acts as both a catalyst and a dehydrating agent, facilitating the cyclization process.

Table 1: Polyphosphoric Acid Catalyzed Synthesis of 4-Methyl-2-substituted Quinazoline 3-oxides

Starting Anilide 2-Substituent Yield (%)
Acetanilide Methyl Data not available

Palladium-Catalyzed Cascade Cyclization with Azide (B81097) and Isocyanide Precursors

A modern and efficient route to the quinazoline 3-oxide scaffold is the palladium(II)-catalyzed three-component reaction. This method brings together 2-azidobenzaldehyde, an isocyanide, and hydroxylamine (B1172632) hydrochloride in a one-pot synthesis. This cascade process is advantageous due to its operational simplicity, use of mild reaction conditions, and the avoidance of harsh oxidants or bases. The reaction proceeds through a denitrogenative coupling of the azide and isocyanide, followed by condensation with hydroxylamine and a subsequent 6-exo-dig cyclization, releasing nitrogen gas and water as the only byproducts. This strategy offers a streamlined pathway to quinazoline 3-oxides with yields reported to be in the range of 71–91%.

Table 2: Palladium-Catalyzed Three-Component Synthesis of Quinazoline 3-oxides

2-Azidobenzaldehyde Derivative Isocyanide Hydroxylamine HCl Catalyst Yield Range (%)

One-Pot Cyclocondensation Strategies

One-pot syntheses are highly valued for their efficiency and reduced environmental impact. For the synthesis of the parent 4-methylquinazoline (not the N-oxide), a one-pot reaction of 2-aminoacetophenone (B1585202) and formamide (B127407) using a Lewis acid catalyst like Boron trifluoride etherate (BF₃·Et₂O) has been optimized. Under optimal conditions, this reaction can achieve a yield of 86%.

While this specific example yields the deoxygenated quinazoline, similar one-pot cyclocondensation strategies starting with appropriately chosen precursors can be envisioned for the direct synthesis of this compound. For instance, a reaction involving 2-aminoacetophenone oxime and a suitable one-carbon synthon under cyclizing conditions could potentially lead to the desired N-oxide.

Table 3: Optimized One-Pot Synthesis of 4-Methylquinazoline

Starting Material 1 Starting Material 2 Catalyst Temperature (°C) Time (h) Yield (%)

Acid-Induced Cyclocondensation from 2-Acylaminoaryloximes

The acid-induced cyclocondensation of 2-acylaminoaryloximes presents a classical and effective method for the preparation of quinazoline 3-oxides. In the context of this compound, the key precursor would be N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide. This intermediate can be synthesized from 2-aminoacetophenone through acylation followed by oximation.

Treatment of this oxime with an acid catalyst, such as hydrochloric acid in ethanol, induces an intramolecular cyclization. The reaction involves the nucleophilic attack of the oxime nitrogen onto the carbonyl carbon of the acetamide (B32628) group, followed by dehydration to yield the stable aromatic ring of this compound. This method is advantageous as it allows for the unambiguous placement of the N-oxide function at the 3-position.

Indirect Synthetic Pathways via Precursor Modifications

Indirect routes to this compound begin with a pre-formed quinazoline-related ring system, which is then chemically modified to introduce the N-oxide functionality and the desired substitution pattern.

Oxidative Dehydrogenation of 1,2-Dihydroquinazoline 3-oxides

A common and effective indirect pathway to this compound involves the synthesis of its corresponding 1,2-dihydro precursor, followed by an oxidative dehydrogenation step. The precursor, 4-methyl-1,2-dihydroquinazoline 3-oxide, can be synthesized by the reaction of 2-aminoacetophenone oxime with an appropriate aldehyde.

The subsequent aromatization of the dihydroquinazoline (B8668462) ring can be achieved using various oxidizing agents. Activated manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) at elevated temperatures has been shown to be effective for this transformation, with the advantage of easy removal of the oxidant by filtration. Another environmentally benign method utilizes a hydrogen peroxide-tungstate system at room temperature to afford the quinazoline 3-oxides in high yields. Furthermore, photochemical methods, such as visible-light-mediated oxidation in the presence of a photocatalyst like tris(bipyridine)ruthenium(II) chloride, have also been successfully employed for this dehydrogenation.

Table 4: Oxidants for the Dehydrogenation of 1,2-Dihydroquinazoline 3-oxides

Oxidant Reaction Conditions Yield (%)
Activated MnO₂ Dichloromethane, 50 °C 54-88
H₂O₂-Tungstate Room Temperature High

Preparation from N-Acyl 2-Aminoaryl Ketone Oxime Intermediates

A well-established route to quinazoline 3-oxides involves the intramolecular cyclocondensation of N-acyl 2-aminoaryl ketone oximes. This method is considered one of the most common strategies for synthesizing this class of compounds. The process typically involves the acylation of a 2-aminoaryl ketone oxime, followed by cyclization promoted by various reagents. For instance, improved yields of 2,4-disubstituted quinazoline 3-oxides have been achieved through the initial acylation of 2-aminoacetophenone followed by intramolecular cyclocondensation of the resulting N-acyl-2-aminoaryl ketone oxime with hydroxylamine hydrochloride.

A specific example is the synthesis of the N-oxide of 2,4-dimethylquinazoline (B1295901), which was obtained in a 75% yield by treating (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide with hydroxylamine hydrochloride under reflux. Furthermore, a series of quinazoline 3-oxides with various substitutions on the fused benzene (B151609) ring have been prepared in yields ranging from 12% to 95% by reacting 2-aminoacetophenone oxime derivatives with hydroxylamine hydrochloride in a pyridine-ethanol mixture under reflux.

Lewis Acid-Catalyzed Cyclocondensation of 2-Aminoaryl Ketones

Lewis acid catalysis plays a crucial role in the synthesis of quinazoline derivatives, including precursors to this compound. The synthesis of 4-methylquinazoline can be achieved through the intermolecular condensation of 2-aminoacetophenone and formamide, assisted by a Lewis acid. In one study, various Lewis acids such as ZnCl₂, AlCl₃, BF₃·Et₂O, and B(OH)₃ were screened, with BF₃·Et₂O providing the best result, yielding 74% of 4-methylquinazoline in 6 hours.

The proposed mechanism involves the Lewis acid activating the carbonyl group of the 2-aminoacetophenone, facilitating the nucleophilic attack by the nitrogen of formamide. Subsequent cyclization and dehydration lead to the formation of the quinazoline ring. This method highlights the importance of the catalyst in promoting the reaction and influencing the final yield.

Process Optimization in 4-Methylquinazoline Synthesis (General Relevance to this compound Precursors)

Influence of Catalysts, Reagents, and Reaction Parameters on Yield and Selectivity

The synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide has been the subject of optimization studies to maximize yield and selectivity. Key parameters that have been investigated include the choice of catalyst, the ratio of substrates, reaction temperature, and reaction time.

Catalyst Selection: A screening of various Lewis acids, including ZnCl₂, AlCl₃, BF₃·Et₂O, and B(OH)₃, demonstrated that BF₃·Et₂O was the most effective catalyst for this transformation. The use of protic acids like acetic acid and sulfuric acid resulted in moderate yields.

Reactant Ratio: The molar ratio of the reactants and the catalyst significantly influences the reaction outcome. The optimal conditions were found to be a molar ratio of 2-aminoacetophenone to BF₃·Et₂O of 1:0.5. The weight ratio of 2-aminoacetophenone to formamide was optimized to 1:52.

Reaction Temperature and Time: Temperature is a critical parameter, with 150°C being identified as the optimal reaction temperature. The reaction time was also optimized, with the highest yield being achieved after 6 hours.

Under these optimized conditions, the yield of 4-methylquinazoline reached 86%, a significant improvement over previously reported methods. This optimized process provides an efficient and scalable route to this important precursor for this compound.

ParameterOptimized Condition
Catalyst BF₃·Et₂O
Molar Ratio (2-aminoacetophenone:BF₃·Et₂O) 1:0.5
Weight Ratio (2-aminoacetophenone:formamide) 1:52
Temperature 150°C
Time 6 h
Resulting Yield 86%

Advanced Chemical Transformations and Reactivity Profiling of 4 Methylquinazoline 3 Oxide

Nucleophilic Substitution Reactions of 4-Methylquinazoline (B149083) 3-oxide Derivatives

The presence of the N-oxide functionality in the quinazoline (B50416) ring influences the electron distribution, rendering the C4 position susceptible to nucleophilic attack, particularly when substituted with a suitable leaving group.

The substitution of a leaving group at the C4 position of quinazoline derivatives with primary amines is a well-established method for the synthesis of 4-aminoquinazolines, a scaffold present in numerous biologically active compounds nih.govresearchgate.net. While direct substitution on 4-methylquinazoline 3-oxide is not typical, its derivatives, such as 4-chloroquinazolines, readily undergo nucleophilic aromatic substitution (SNAr) with primary amines nih.gov. The reaction generally proceeds by the attack of the primary amine at the electron-deficient C4 position, leading to the displacement of the chloro group.

The reactivity of the 4-chloroquinazoline substrate is influenced by the electronic nature of the amine. Electron-rich primary aliphatic amines and anilines with electron-donating groups tend to react more readily, often under milder conditions, to afford the corresponding 4-aminoquinazoline derivatives in good yields nih.gov. Conversely, reactions with electron-poor anilines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve satisfactory yields nih.gov. The general reaction scheme for the amination of a 4-chloroquinazoline derivative is presented below.

Table 1: Examples of Nucleophilic Substitution of 4-Chloroquinazolines with Primary Amines

Entry 4-Chloroquinazoline Derivative Primary Amine Product Yield (%) Reference
1 4-chloro-8-iodoquinazoline 4-methoxy-N-methylaniline 4-(4-methoxyphenyl)(methyl)amino)-8-iodoquinazoline Low nih.gov
2 4-chloroquinazoline Aniline N-phenylquinazolin-4-amine - researchgate.net
3 4-chloroquinazoline Benzylamine N-benzylquinazolin-4-amine - researchgate.net

Analogous to the reactions with primary amines, thiol nucleophiles can displace a suitable leaving group at the C4 position of a quinazoline derivative. This reaction provides a route to 4-thio-substituted quinazolines. While specific studies on this compound derivatives are not abundant in the provided literature, the synthesis of 2-thio- and 4-thio-substituted quinazolin-4(3H)-ones from precursor molecules suggests the feasibility of such transformations ekb.egresearchgate.net.

The reaction would likely proceed via an SNAr mechanism, where a thiolate anion, generated from a thiol in the presence of a base, attacks the C4 position, displacing a halide or another suitable leaving group. The reactivity would be expected to follow similar trends to those observed with amine nucleophiles.

Table 2: Plausible Thiol Displacement Reaction

Starting Material Reagent Product
4-Chloroquinazoline 3-oxide R-SH, Base 4-(R-thio)quinazoline 3-oxide

This table represents a plausible reaction based on the general reactivity of quinazolines and the principles of nucleophilic aromatic substitution, as direct experimental data for this specific reaction on this compound was not found in the search results.

Transition Metal-Catalyzed Cross-Coupling and Functionalization

Transition metal catalysis offers powerful tools for the direct functionalization of the quinazoline scaffold, enabling the formation of carbon-carbon bonds under relatively mild conditions.

A notable transformation of quinazoline 3-oxides is the copper-catalyzed cross-dehydrogenative coupling (CDC) reaction. Specifically, 2-aryl substituted quinazoline-3-oxides can undergo a CDC reaction with indoles at the C4 and C3 positions, respectively, to form quinazoline 3-oxide-indole hybrids mdpi.com. This reaction is catalyzed by copper(II) chloride and allows for the formation of a C(sp²)–C(sp²) bond between the two heterocyclic systems mdpi.com. The reaction demonstrates good tolerance for various substituents on the N-methylindoles, including alkyl, halide, and alkoxy groups, affording the coupled products in moderate to good yields mdpi.com.

Table 3: Copper-Catalyzed Cross-Dehydrogenative Coupling of Quinazoline-3-oxides with Indoles

Quinazoline 3-oxide Indole (B1671886) Catalyst Product Yield (%) Reference
2-Phenylquinazoline 3-oxide N-Methylindole CuCl₂ 4-(1-Methyl-1H-indol-3-yl)-2-phenylquinazoline 3-oxide Moderate to Good mdpi.com
2-Phenylquinazoline 3-oxide 5-Bromo-N-methylindole CuCl₂ 4-(5-Bromo-1-methyl-1H-indol-3-yl)-2-phenylquinazoline 3-oxide Moderate to Good mdpi.com
2-Phenylquinazoline 3-oxide 5-Methoxy-N-methylindole CuCl₂ 4-(5-Methoxy-1-methyl-1H-indol-3-yl)-2-phenylquinazoline 3-oxide Moderate to Good mdpi.com

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of C(sp²)–C(sp) bonds wikipedia.orgorganic-chemistry.org. This reaction is typically catalyzed by a combination of palladium and copper complexes wikipedia.org. While direct alkynylation of this compound at the methyl group is not described, the Sonogashira coupling of a 4-halo-quinazoline 3-oxide derivative with a terminal alkyne is a plausible and synthetically valuable transformation.

Based on established Sonogashira coupling protocols for other halo-quinazolines, the reaction would involve the oxidative addition of the 4-halo-quinazoline 3-oxide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper(I) salt) and subsequent reductive elimination to yield the 4-alkynylquinazoline 3-oxide product snu.edu.inresearchgate.net.

Table 4: Proposed Palladium- and Copper-Co-catalyzed C(sp²)–C(sp) Alkynylation

4-Haloquinazoline 3-oxide Derivative Alkyne Catalysts Product
4-Iodoquinazoline 3-oxide Phenylacetylene Pd(PPh₃)₄, CuI 4-(Phenylethynyl)quinazoline 3-oxide

This table illustrates a proposed reaction based on the principles of the Sonogashira coupling and its application to related quinazoline systems, as direct experimental data for this specific reaction on a 4-halo-quinazoline 3-oxide was not found in the search results.

A significant advancement in the functionalization of quinazoline 3-oxides is the manganese-promoted oxidative C-4 arylation with arylboronic acids organic-chemistry.org. This method utilizes manganese(III) acetate (B1210297) [Mn(OAc)₃] as a mediator to achieve the direct arylation of 2-aryl-quinazoline 3-oxides at the C4 position, affording 2,4-diarylated quinazoline 3-oxides in very good yields organic-chemistry.org. The reaction proceeds under mild conditions, typically in acetonitrile (B52724) at 60°C, and exhibits a broad substrate scope, tolerating a variety of substituents on both the quinazoline ring and the arylboronic acid organic-chemistry.org.

Mechanistic studies suggest that Mn(OAc)₃ facilitates the homolysis of the carbon-boron bond of the arylboronic acid, generating an aryl radical which then selectively attacks the C-4 position of the quinazoline 3-oxide organic-chemistry.org. This method is highly selective and avoids common side reactions such as deoxygenation or rearrangement to quinazolin-4(3H)-one organic-chemistry.org.

Table 5: Manganese-Promoted C-4 Arylation of 2-Aryl-quinazoline 3-oxides

2-Aryl-quinazoline 3-oxide Arylboronic Acid Reagent Product Yield (%) Reference
2-Phenylquinazoline 3-oxide Phenylboronic acid Mn(OAc)₃ 2,4-Diphenylquinazoline 3-oxide 70-83 organic-chemistry.org
2-Phenylquinazoline 3-oxide 4-Methylphenylboronic acid Mn(OAc)₃ 2-Phenyl-4-(p-tolyl)quinazoline 3-oxide 70-83 organic-chemistry.org
2-(4-Chlorophenyl)quinazoline 3-oxide Phenylboronic acid Mn(OAc)₃ 2-(4-Chlorophenyl)-4-phenylquinazoline 3-oxide 70-83 organic-chemistry.org

Suzuki-Miyaura Cross-Coupling on Substituted Quinazoline 3-oxides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. While direct examples on this compound are not extensively documented in readily available literature, the reactivity of analogous heterocyclic N-oxides provides strong evidence for the feasibility of such transformations. For instance, the successful Suzuki-Miyaura coupling of 4-bromo-3-hydroxyquinoline-N-oxides with boronic acids demonstrates that the N-oxide functionality is compatible with palladium-catalyzed cross-coupling conditions. This suggests that a halogenated precursor of this compound could similarly undergo coupling with various aryl or vinyl boronic acids to introduce diverse substituents at the C4 position or other halogenated sites on the quinazoline ring.

The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. The presence of the N-oxide group can influence the electronic properties of the quinazoline ring, potentially affecting the rates of oxidative addition and reductive elimination.

Table 1: Proposed Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
Reactant 1Reactant 2Catalyst/BaseExpected Product
4-Bromo-methylquinazoline 3-oxideArylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Aryl-methylquinazoline 3-oxide

Carbon-Hydrogen (C-H) Activation and Site-Selective Functionalization

Direct functionalization of carbon-hydrogen bonds is a powerful strategy for molecular synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The this compound scaffold presents several C-H bonds that can be selectively activated.

A notable advancement in the functionalization of quinazoline 3-oxides is the direct C4 alkylation through a metal-free, oxidative cross-coupling reaction. This method allows for the introduction of alkyl groups derived from ethers at the C4 position of the quinazoline ring. The reaction is typically mediated by tert-butyl hydroperoxide (TBHP) or tert-butyl peroxybenzoate (TBPB), which act as radical initiators. nih.govmdpi.comrsc.org

The proposed mechanism involves the thermal decomposition of the peroxide initiator to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from the ether, creating an ether radical. This radical subsequently adds to the C4 position of the quinazoline 3-oxide, forming a new carbon-carbon bond and a stabilized quinazoline-3-oxide radical intermediate. A final hydrogen abstraction step then furnishes the C4-alkylated product. mdpi.com This strategy has been successfully applied to couple various cyclic and acyclic ethers with 2-substituted quinazoline 3-oxides, affording the desired products in moderate to good yields. mdpi.com

Table 2: Examples of Direct C4 Alkylation of 2-Substituted Quinazoline 3-oxides with Ethers
Quinazoline 3-oxide Substrate (R group at C2)EtherOxidantProductYield (%)
Phenyl1,4-DioxaneTBHP4-(1,4-Dioxan-2-yl)-2-phenylquinazoline 3-oxide75
HTetrahydrofuran (THF)TBHP4-(Tetrahydrofuran-2-yl)quinazoline 3-oxide68
4-ChlorophenylDiethyl etherTBHP4-(1-Ethoxyethyl)-2-(4-chlorophenyl)quinazoline 3-oxide55

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic systems. In the context of quinazoline N-oxides, Rh(III)-catalyzed C-H activation is a key step in a one-pot synthesis of the core scaffold itself. nih.govacs.org This process typically involves the reaction of ketoximes with 1,4,2-dioxazol-5-ones. The rhodium catalyst facilitates a C-H activation and amidation of the ketoxime, which is followed by a subsequent Zn(II)-catalyzed cyclization to form the 2,4-disubstituted quinazoline 3-oxide. nih.govacs.org

While this method focuses on the construction of the quinazoline 3-oxide ring rather than the direct functionalization of a pre-existing this compound, it highlights the inherent reactivity of the aromatic C-H bonds of the precursors under rhodium catalysis. This suggests the potential for developing rhodium-catalyzed methods for the direct C-H functionalization of the quinazoline 3-oxide core at other positions, such as the benzo ring, by employing appropriate directing groups.

Cycloaddition Chemistry of this compound

The N-oxide functionality in this compound allows it to act as a 1,3-dipole, enabling its participation in cycloaddition reactions. This reactivity provides a pathway to more complex, fused heterocyclic systems.

Quinazoline 3-oxides can undergo [3+2] dipolar cycloaddition reactions with alkyne dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). wikipedia.org This reaction is believed to proceed through the initial formation of a transient tricyclic intermediate. However, this intermediate is often unstable and undergoes a rearrangement, leading to a ring expansion. The outcome of this reaction is the formation of a seven-membered benzodiazepine (B76468) ring system. mdpi.com

For example, the reaction of 2-aryl-4-methylquinazoline 3-oxides with DMAD in a solvent like THF at elevated temperatures results in the formation of methyl 5-(2-methoxy-2-oxoacetyl)-4-methyl-2-phenylsubstituted-5H-benzo[d] nih.govmdpi.comdiazepine-5-carboxylates in good yields. mdpi.com This transformation underscores the utility of this compound as a precursor for accessing larger, medicinally relevant heterocyclic scaffolds.

Oxidation and Reduction Pathways of the Quinazoline N-Oxide System

The nitrogen atoms in the quinazoline ring can be subjected to both oxidation and reduction, providing pathways to and from the N-oxide state.

The direct N-oxidation of a 4-methylquinazoline to its corresponding N-oxide can be challenging due to a lack of selectivity. Treatment of 4-alkyl-substituted quinazolines with oxidizing agents like monoperphthalic acid can lead to a mixture of the N-1 and N-3 oxides, as well as the corresponding quinazolinone as a major byproduct. nih.gov More selective methods have been developed, such as the use of whole-cell biocatalysts, which can transform quinazoline into its 3-oxide in good yield without significant side products. nih.gov Another approach is the oxidation of 1,2-dihydroquinazoline 3-oxides using reagents like hydrogen peroxide with a tungstate (B81510) catalyst or active manganese oxide. nih.gov

Conversely, the N-oxide can be readily reduced back to the parent quinazoline. This deoxygenation can be achieved using various reducing agents. Common methods include the use of low-valent phosphorus reagents like PCl₃ or POCl₃, or metals such as zinc in the presence of ammonium (B1175870) chloride. nih.gov This facile removal of the N-oxide group makes it a useful directing group in synthesis, as it can be introduced to facilitate a specific reaction and then subsequently removed.

Selective N-Oxidation Processes

The synthesis of this compound via direct N-oxidation of 4-methylquinazoline presents significant challenges related to selectivity. ijirset.com The quinazoline nucleus contains two nitrogen atoms (N-1 and N-3), both of which are susceptible to oxidation. However, direct oxidation approaches often lack the desired regioselectivity, leading to a mixture of products and consequently, low yields of the targeted N-3 oxide. ijirset.com

Research into the direct oxidation of 4-alkyl-substituted quinazolines has shown that strong oxidizing agents, such as peroxy acids, are not ideal for selectively producing the 3-oxide isomer. For instance, the treatment of 4-methylquinazoline with monoperphthalic acid in ether results in a complex mixture of products. ijirset.com The reaction yields not only the desired this compound but also the corresponding N-1 oxide. ijirset.com Furthermore, a significant portion of the starting material is converted into quinazolin-4(3H)-one as a major byproduct. ijirset.com The pyrimidine (B1678525) nucleus of the quinazoline is prone to hydrolysis and ring-opening under these strong oxidative conditions, further diminishing the yield of the desired N-oxide. ijirset.com The preference for oxidation at the N-1 position over the N-3 position significantly reduces the efficiency of this method for obtaining biologically relevant quinazoline 3-oxides. ijirset.com

Table 1: Outcome of Direct N-Oxidation of 4-Methylquinazoline

Reactant Oxidizing Agent Conditions Products Outcome
4-Methylquinazoline Monoperphthalic acid Ether, Room Temp. 4-Methylquinazoline 1-oxide, this compound, Quinazolin-4(3H)-one Low selectivity, low yield of 3-oxide

Due to these limitations, alternative strategies that bypass the direct oxidation of the fully aromatic quinazoline ring are generally preferred for the synthesis of this compound. The most common and effective methods involve the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oxime precursors. ijirset.com This approach allows for the unambiguous construction of the quinazoline 3-oxide ring system, avoiding the selectivity issues inherent in direct oxidation.

Reductive Transformations to Dihydro and Tetrahydro Quinazoline Derivatives

The reduction of the quinazoline ring system provides access to its corresponding dihydro and tetrahydro derivatives, which are important scaffolds in medicinal chemistry. While specific studies detailing the direct reduction of this compound to these saturated forms are not extensively documented, the reactivity of the parent quinazoline heterocycle under reductive conditions offers a clear precedent. The reduction process for this compound would likely proceed in a stepwise manner. The initial step would involve the deoxygenation of the N-oxide to yield 4-methylquinazoline. This intermediate would then undergo further reduction of the heterocyclic ring.

The quinazoline core is susceptible to reduction by complex metal hydrides. General studies on quinazoline chemistry have demonstrated that reagents like lithium aluminum hydride (LiAlH₄) and sodium hydride (NaH) can effectively reduce the quinazoline ring to furnish either 3,4-dihydroquinazoline or the fully saturated 1,2,3,4-tetrahydroquinazoline. ijirset.com The extent of reduction often depends on the specific reagents and reaction conditions employed. Catalytic hydrogenation is another powerful method for the reduction of N-heterocycles. Catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere are commonly used to reduce quinolines to 1,2,3,4-tetrahydroquinolines, suggesting a similar transformation would be effective for the quinazoline ring system. nih.gov

Table 2: Plausible Reductive Pathways for this compound

Starting Material Reducing Agent/System Plausible Intermediate Final Product(s)
This compound Complex Metal Hydride (e.g., LiAlH₄) 4-Methylquinazoline 4-Methyl-3,4-dihydroquinazoline and/or 4-Methyl-1,2,3,4-tetrahydroquinazoline
This compound Catalytic Hydrogenation (e.g., H₂, Pd/C) 4-Methylquinazoline 4-Methyl-1,2,3,4-tetrahydroquinazoline

These reductive transformations highlight a key aspect of the chemical reactivity of the quinazoline scaffold, providing pathways to saturated derivatives that are of significant interest for further chemical exploration and biological evaluation.

Derivatization and Scaffold Functionalization Strategies of 4 Methylquinazoline 3 Oxide

Elaboration at Pyrimidine (B1678525) Ring Positions (C2, C4)

The pyrimidine ring of the quinazoline (B50416) scaffold is a key target for structural modifications, with the C2 and C4 positions being particularly important for introducing chemical diversity. The reactivity of these positions is influenced by the electronic nature of the quinazoline ring system. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution compared to the C2 position.

The methyl group at the C4 position of 4-methylquinazoline (B149083) 3-oxide has an acidic proton, which can facilitate functionalization. For instance, treatment of 4-methyl-7-methoxy-2-phenyl substituted quinazoline 3-oxide with acetic anhydride (B1165640) under reflux conditions leads to acetoxylation, affording the corresponding ester derivative in high yield. nih.gov

Furthermore, the C4 position can be activated for nucleophilic substitution. While direct displacement of the methyl group is challenging, conversion of the 4-methyl group to a better leaving group can enable the introduction of various nucleophiles.

Alkylation of related quinazoline systems, such as 2-methylquinazoline-4-thione, demonstrates the ambident nucleophilic character of the S4-C4-N3 system, allowing for reactions at the C4 position depending on the reaction conditions. While not a direct derivatization of the methyl group, this highlights the potential for reactivity at the C4 carbon.

Table 1: Examples of Derivatization at the C4 Position of Quinazoline 3-oxide Analogs

Starting MaterialReagent(s)ProductYield (%)Reference
4-Methyl-7-methoxy-2-phenyl quinazoline 3-oxideAcetic anhydride4-(Acetoxymethyl)-7-methoxy-2-phenylquinazoline 3-oxide82 nih.gov

Substitution on the Fused Benzo Ring (e.g., C6, C8 Positions)

The fused benzene (B151609) ring of the quinazoline system is more prone to electrophilic substitution than the pyrimidine ring. mdpi.com The regioselectivity of these reactions is dictated by the directing effects of the fused pyrimidine ring and the N-oxide group. The general order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7. mdpi.com The N-oxide functionality can further influence this reactivity, often directing substitution to the C8 position.

The synthesis of polysubstituted quinazoline 3-oxides often starts from appropriately substituted 2-aminoacetophenone (B1585202) oximes. nih.govmdpi.com This approach allows for the introduction of various substituents on the benzo ring at the outset of the synthesis. For example, series of quinazoline 3-oxides with substituents such as chloro, bromo, or methyl groups at the C6 or C7 positions have been prepared from the corresponding substituted 2-aminoacetophenone oxime derivatives. nih.govmdpi.com

Furthermore, the presence of a halogen atom on the fused benzo ring provides a handle for further functionalization through transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of polysubstituted derivatives. nih.gov

Palladium-catalyzed C8-selective C-H arylation has been reported for quinoline (B57606) N-oxides, a closely related heterocyclic system. researchgate.net This methodology, which relies on the directing effect of the N-oxide group, suggests a viable strategy for the direct functionalization of the C8 position of 4-methylquinazoline 3-oxide.

Table 2: Synthesis of Benzo-Ring-Substituted Quinazoline 3-oxides

Starting MaterialReagent(s)Product SubstituentsYield Range (%)Reference
Substituted 2-aminoacetophenone oximesHydroxylamine (B1172632) hydrochloride, pyridine-ethanolVarious groups on the fused benzo ring12–95 mdpi.com
N-(4-halo-2-(1-(hydroxyimino)ethyl)phenyl)amidesTrifluoroacetic acidHalogen at C6 or C772–89 nih.gov

Exploiting N-Oxide Reactivity for Novel Scaffold Construction

The N-oxide functionality in this compound is not merely a passive substituent but an active participant in a variety of chemical transformations that lead to the construction of novel and complex heterocyclic scaffolds. This reactivity is primarily centered around cycloaddition reactions and ring expansions.

Quinazoline 3-oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles. For instance, the reaction with alkene derivatives leads to the formation of isoxazolo[2,3-c]quinazoline derivatives in good to excellent yields with high regio- and stereoselectivity. nih.govmdpi.com Similarly, a copper-catalyzed [3+2] cycloaddition with alkylidenecyclopropane derivatives affords angular polycyclic quinazoline derivatives. nih.gov

Ring expansion of the quinazoline 3-oxide core is another powerful strategy for scaffold diversification. The reaction of 2-aryl-4-methylquinazoline 3-oxides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) results in the formation of 1,3-diazepine derivatives, effectively expanding the six-membered pyrimidine ring into a seven-membered diazepine (B8756704) ring. nih.govmdpi.com

A classic example of exploiting N-oxide reactivity for the synthesis of a new scaffold is the transformation of 2-chloromethyl quinazoline 3-oxide into chlordiazepoxide, a benzodiazepine (B76468). This reaction involves a nucleophilic attack by methylamine (B109427) at the C2 position, followed by ring opening and an intramolecular cyclization. mdpi.com

Table 3: Examples of Scaffold Construction via N-Oxide Reactivity

Quinazoline 3-oxide DerivativeReagent(s)/ConditionsResulting ScaffoldReference
General quinazoline 3-oxidesAlkene derivativesIsoxazolo[2,3-c]quinazoline nih.govmdpi.com
General quinazoline 3-oxidesAlkylidenecyclopropane derivatives / Cu catalystAngular polycyclic quinazolines nih.gov
2-Aryl-4-methylquinazoline 3-oxidesDimethyl acetylenedicarboxylate (DMAD)1,3-Diazepine nih.govmdpi.com
2-Chloromethyl quinazoline 3-oxideMethylamineBenzodiazepine (Chlordiazepoxide) mdpi.com

Design and Synthesis of Polysubstituted Quinazoline 3-oxides

The design and synthesis of polysubstituted quinazoline 3-oxides involve a combination of the strategies discussed in the preceding sections. The goal is to introduce a variety of functional groups at different positions of the quinazoline core to modulate its physicochemical and biological properties.

A common and effective approach is the intramolecular cyclocondensation of appropriately substituted N-acyl-2-aminoaryl ketone oximes. nih.govmdpi.com This method allows for the pre-installation of substituents on the benzo ring and at the C2 position of the quinazoline 3-oxide. For example, starting with substituted 2-aminoacetophenone oximes and acylating them with different acid chlorides or anhydrides, followed by cyclization, provides access to a wide range of 2- and benzo-substituted quinazoline 3-oxides. mdpi.com

One-pot synthesis methodologies have also been developed. For instance, the reaction of 2-aminobenzaldoxime with various benzaldehyde (B42025) derivatives in the presence of an oxidizing system like H₂O₂-sodium tungstate (B81510) affords 2-aryl-substituted quinazoline 3-oxides in good yields. nih.govmdpi.com

Furthermore, post-synthesis modifications of a pre-formed quinazoline 3-oxide scaffold are crucial for generating libraries of compounds. As mentioned earlier, the presence of a halogen on the benzo ring allows for cross-coupling reactions. The reactivity of the C4-methyl group can be harnessed for further derivatization.

The synthesis of 2,4-dicarbo substituted quinazoline 3-oxides has been achieved through the acid-promoted intramolecular cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amides. nih.gov This highlights a route to introduce diversity at both the C2 and C4 positions.

Table 4: Synthetic Strategies for Polysubstituted Quinazoline 3-oxides

Synthetic StrategyKey FeaturesSubstituent PositionsReference
Intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximesStepwise introduction of substituents before cyclizationC2, Benzo ring nih.govmdpi.com
One-pot reaction of 2-aminobenzaldoxime and benzaldehydesConvergent synthesis from simple precursorsC2 nih.govmdpi.com
Acid-promoted cyclization of N-[2-(1-(hydroxyiminoethyl)phenyl]amidesAccess to 2,4-disubstituted derivativesC2, C4 nih.gov
Cross-coupling reactions of halogenated quinazoline 3-oxidesPost-synthesis modification for diversificationBenzo ring nih.gov

Mechanistic Investigations of Chemical Reactions Involving 4 Methylquinazoline 3 Oxide

Elucidation of Reaction Mechanisms for C-H Activation and Cross-Coupling Processes

The N-oxide functional group in quinazoline (B50416) 3-oxides plays a pivotal role in directing and facilitating the activation of otherwise inert C-H bonds, particularly at the C2 position. This activation is a cornerstone of various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-based catalytic systems are frequently employed for these transformations. nih.gov

A common mechanistic pathway involves the coordination of the palladium catalyst to the N-oxide oxygen atom. This coordination enhances the acidity of the C2-H bond, making it susceptible to deprotonation. The mechanism often proceeds through a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, a ligand associated with the palladium center, such as acetate (B1210297) or pivalate, acts as an internal base to abstract the proton from the C2 position, leading to the formation of a palladacycle intermediate. nih.gov

For instance, in the palladium-catalyzed direct alkylation of 4-methylquinoline (B147181) N-oxide (a close structural analog) with ethers, a dual C-H bond activation is proposed. nih.gov The catalytic cycle is typically initiated by the oxidation of Pd(0) to a Pd(II) species. Following the CMD step that forms the palladacycle, a second C-H activation occurs on the coupling partner (e.g., the ether). The final step is a reductive elimination, which forms the C-C bond and regenerates the active palladium catalyst, often requiring an oxidant to close the catalytic cycle. nih.gov

Experimental studies, including kinetic isotope effect (KIE) measurements, have shown that the C-H bond cleavage is often the rate-limiting step in these reactions. nih.gov The choice of oxidant, ligands, and additives is critical for the efficiency and selectivity of the cross-coupling process. Oxidants like silver acetate (AgOAc) or tert-butyl hydroperoxide are used not only to facilitate the C-H activation but also to reoxidize the palladium catalyst from its Pd(0) state back to the active Pd(II) state. nih.gov

Table 1: Key Components in a Typical Pd-Catalyzed C-H Activation of Quinoline (B57606) N-Oxides

Component Role in Reaction Mechanism Example
Palladium Catalyst Forms a key palladacycle intermediate via C-H activation. Pd(OAc)₂
N-Oxide Group Directs the catalyst to the C2 position and activates the C-H bond. 4-Methylquinazoline (B149083) 3-oxide
Ligand/Base Assists in the deprotonation step of the C-H activation (CMD pathway). Acetate (from catalyst), PivOH

| Oxidant | Regenerates the active Pd(II) catalyst from Pd(0) after reductive elimination. | AgOAc, TBHP |

Mechanistic Pathways of Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of the quinazoline core structure itself. The formation of the quinazoline ring system typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone derivative with a source of nitrogen and carbon.

A plausible mechanistic pathway for the formation of a quinazoline skeleton begins with the reaction of a 2-aminoaryl ketone with a nitrogen source, such as ammonium (B1175870) chloride, and a carbon source. nih.gov The initial step is the formation of an imine intermediate from the reaction between the carbonyl group of the 2-aminoaryl ketone and ammonia. nih.gov This is followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon. This cyclization step forms a dihydroquinazoline (B8668462) intermediate. nih.gov The final step is an oxidation or dehydrogenative aromatization process that yields the aromatic quinazoline ring system. nih.gov In many syntheses, an oxidant like molecular oxygen is used to drive this final aromatization step. nih.gov

When starting from different precursors, the mechanistic details can vary. For example, a base-promoted reaction between a 2-aminobenzylamine and α,α,α-trihalotoluene involves an initial intermolecular substitution to form an intermediate, which then undergoes a base-mediated intramolecular substitution and elimination to generate the cyclized product. nih.gov Subsequent oxidation leads to the final quinazoline. nih.gov

Identification and Role of Radical Intermediates

While many reactions of quinazolines proceed through ionic pathways, the involvement of radical intermediates has been identified in specific transformations. Radical reactions offer alternative pathways for functionalization, often with unique selectivity. Radicals are species with an unpaired electron and can be generated through various methods, including the use of radical initiators or photoredox catalysis. ic.ac.uklibretexts.org

The quinazoline ring system can participate in radical cyclization reactions. For example, precursors containing a radical-generating group attached to the N3 position of a 3H-quinazolin-4-one can undergo intramolecular cyclization. rsc.org In these reactions, a radical (e.g., an alkyl, aryl, or acyl radical) is generated on the side chain. This radical can then add to the C2 position of the quinazoline ring in an intramolecular fashion. rsc.org This type of reaction is classified as an aromatic homolytic substitution. A key feature of this pathway is that the aromaticity of the quinazoline ring is retained in the final product. rsc.org Hexamethylditin has been found to be an effective reagent to facilitate these cyclizations, promoting the desired reaction over simple reduction. rsc.org Such radical cyclizations have been successfully applied to the synthesis of various alkaloids containing the quinazoline core, including deoxyvasicinone (B31485) and mackinazolinone. rsc.org

The stability of the radical intermediate plays a crucial role in these reactions. Radicals are generally stabilized by substitution, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. libretexts.org The electronic nature of the quinazoline ring can also influence the feasibility and regioselectivity of the radical attack.

Understanding Intramolecular Cyclization and Rearrangement Processes

Quinazoline 3-oxides and related derivatives are valuable precursors for constructing more complex fused heterocyclic systems through intramolecular cyclization and rearrangement reactions. researchgate.net These processes involve the formation of a new ring by connecting two parts of the same molecule.

A well-documented example is the acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov In this reaction, a quinazolinone derivative bearing an aminoalkyl side chain at the N3 position is treated with an acid, such as formic acid. The proposed mechanism involves the protonation of the exocyclic phenylamino (B1219803) group, which enhances the electrophilicity of the C2 carbon. The terminal amino group on the N3-side chain then acts as a nucleophile, attacking the C2 carbon. nih.gov This intramolecular nucleophilic attack leads to the formation of a new ring, resulting in tricyclic quinazolinone structures like 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones or 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones, depending on the length of the aminoalkyl chain. nih.gov

These intramolecular cyclizations are powerful tools in synthetic chemistry, allowing for the rapid construction of complex, polycyclic molecules from relatively simple quinazoline precursors. The reactivity of the quinazoline 3-oxide moiety can also be harnessed for various rearrangements, further expanding its synthetic utility. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
4-Methylquinazoline 3-oxide
Palladium Acetate
Silver Acetate
tert-Butyl hydroperoxide
Pivalic acid
2-Aminobenzaldehyde
2-Aminobenzoketone
Ammonium chloride
2-Aminobenzylamine
α,α,α-Trihalotoluene
Hexamethylditin
Deoxyvasicinone
Mackinazolinone
3-(2-Aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-one
Formic acid
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one

Computational and Theoretical Studies on 4 Methylquinazoline 3 Oxide

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 4-methylquinazoline (B149083) 3-oxide at an electronic level. Theoretical studies offer deep insights into the molecule's structure, reactivity, and potential interactions, complementing experimental findings.

Role of 4 Methylquinazoline 3 Oxide in Advanced Synthetic Organic Chemistry

Application as a Core Building Block for Diverse Heterocyclic Frameworks

The reactivity of the N-oxide functional group in 4-methylquinazoline (B149083) 3-oxide allows it to participate in a variety of cycloaddition reactions, serving as a versatile building block for a range of polycyclic heterocyclic compounds. mdpi.com One of the primary applications in this context is its use in [3+2] cycloaddition reactions.

In these reactions, the quinazoline (B50416) 3-oxide acts as a 1,3-dipole, reacting with various dipolarophiles (such as alkenes and alkynes) to construct five-membered rings. For instance, the reaction of quinazoline 3-oxides with electron-deficient alkenes like methyl 3-methoxyacrylate, dimethyl maleate, and acrylonitrile (B1666552) leads to the formation of isoxazolo[2,3-c]quinazoline derivatives. mdpi.com These reactions often proceed with high regio- and stereoselectivity, yielding complex tricyclic systems from relatively simple starting materials. mdpi.com The process is considered to be under thermodynamic control, favoring the exclusive formation of the ortho-exo cycloadduct. mdpi.com

Table 1: Synthesis of Isoxazolo[2,3-c]quinazoline Derivatives

Reactant A Dipolarophile Product Yield Selectivity
Quinazoline 3-oxide Methyl 3-methoxyacrylate Isoxazolo[2,3-c]quinazoline Good to Excellent Total regio- and stereoselectivity
Quinazoline 3-oxide Dimethyl maleate Isoxazolo[2,3-c]quinazoline Good to Excellent Total regio- and stereoselectivity

This table illustrates the versatility of quinazoline 3-oxides in [3+2] cycloaddition reactions to form diverse heterocyclic frameworks.

Strategic Intermediate in the Synthesis of Benzodiazepine (B76468) Analogues

Beyond five-membered rings, 4-methylquinazoline 3-oxide and its derivatives are crucial intermediates for synthesizing seven-membered heterocyclic systems, particularly benzodiazepine analogues. mdpi.com Benzodiazepines are an important class of compounds, and developing efficient synthetic routes to their analogues is a key area of research. nih.gov

The synthesis of benzodiazepines from quinazoline 3-oxides typically involves a ring expansion reaction, often facilitated by acetylene (B1199291) derivatives. When 2-aryl-4-methylquinazoline 3-oxides are reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD), instead of a simple cycloaddition product, a rearrangement occurs to yield methyl 5-(2-methoxy-2-oxoacetyl)-4-methyl-2-phenylsubstituted-5H-benzo[d] mdpi.comnih.govdiazepine-5-carboxylates. mdpi.com

This transformation is proposed to proceed through an initial unstable tricyclic quinazoline intermediate. mdpi.com The presence of a carbon-carbon double bond in this intermediate facilitates a rearrangement and subsequent ring enlargement, ultimately affording the benzodiazepine structure. mdpi.com This strategic use of a rearrangement cascade allows for a significant increase in molecular complexity in a single synthetic step.

Table 2: DMAD-Assisted Ring Expansion to Benzodiazepine Analogues

Reactant Reagent Conditions Product Yield

This table details the reaction conditions and outcomes for the synthesis of benzodiazepine analogues from this compound derivatives.

Contributions to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a strategy in medicinal chemistry that aims to produce collections of structurally diverse small molecules for high-throughput screening. cam.ac.uk The goal is to explore vast regions of "chemical space" to identify novel bioactive compounds. cam.ac.uk Building blocks that can be readily converted into a variety of distinct molecular scaffolds are highly valuable in DOS.

This compound is an exemplary scaffold for DOS due to its demonstrated ability to be transformed into different and complex heterocyclic systems. As outlined previously, the same class of starting material can be directed toward either tricyclic isoxazolo[2,3-c]quinazolines or seven-membered benzodiazepines simply by choosing the appropriate reaction partner (an alkene or an alkyne, respectively). mdpi.com This divergent reactivity is a cornerstone of powerful DOS strategies. By modifying the substituents on the initial quinazoline ring and employing a range of dipolarophiles, chemists can rapidly generate a library of related but structurally distinct compounds. This library can then be screened to discover molecules with novel biological activities. cam.ac.uk The inherent reactivity of the this compound core thus provides an efficient pathway to the structural diversity that is essential for modern drug discovery efforts. cam.ac.uk

Advanced Analytical Techniques for Comprehensive Characterization

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of quinazoline (B50416) derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-13 (¹³C) signals, the connectivity of atoms within the molecule can be mapped out.

While the specific NMR data for 4-Methylquinazoline (B149083) 3-oxide is not detailed in available literature, the spectral data for the closely related analogue, 2,4-dimethylquinazoline (B1295901) 3-oxide , provides a clear indication of the expected signals.

For 4-Methylquinazoline 3-oxide, one would anticipate:

¹H NMR: A characteristic singlet for the C4-methyl group. Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene (B151609) ring, and a distinct singlet for the proton at the C2 position, which would differentiate it from 2-substituted analogues.

¹³C NMR: Resonances for the methyl carbon, the carbons of the quinazoline core, and the N-oxide functionality influencing the chemical shifts of adjacent carbons.

Table 1: Representative ¹H and ¹³C NMR Data for 2,4-dimethylquinazoline 3-oxide

NucleusChemical Shift (δ, ppm)Description
¹H2.29 (s, 3H)C2-CH₃
¹H2.93 (s, 3H)C4-CH₃
¹H7.32–8.03 (m)Aromatic Protons
¹³C13.1C2-CH₃
¹³C19.5C4-CH₃
¹³C123.2–156.9Quinazoline Ring Carbons

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is critical for determining the elemental composition of a molecule with high accuracy. It provides an exact mass measurement, allowing for the calculation of a chemical formula, which serves as a powerful confirmation of the compound's identity. The fragmentation patterns observed can also offer structural insights.

For this compound (C₉H₈N₂O), HR-MS would be used to confirm the molecular weight of 160.0637 g/mol . Studies on various 2,4-disubstituted quinazoline 3-oxides consistently utilize HR-MS (ESI) to confirm the calculated mass of the protonated molecule [M+H]⁺. For instance, the calculated mass for the [M+H]⁺ ion of 2,4-dimethylquinazoline 3-oxide (C₁₆H₁₅N₂O) was 251.1184, with an observed value of 251.1179, confirming its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. For quinazoline 3-oxides, key absorptions would include C=N, C=C, and N-O stretching vibrations.

In the characterization of various 2-aryl-4-methylquinazoline 3-oxides, IR spectroscopy is routinely employed. For example, the IR (KBr) spectrum of 2-(4-Fluorophenyl)-4-methylquinazoline-3-oxide showed characteristic peaks at 3072, 1497, 1304, 1212, and 777 cm⁻¹. For this compound, one would expect to observe characteristic bands corresponding to the aromatic C-H stretching, C=N and C=C stretching of the quinazoline ring, and the N-O stretching vibration, which is a hallmark of the N-oxide functionality.

Table 2: Representative IR Absorption Bands for a Substituted this compound Analogue

Functional Group/VibrationTypical Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3070
C=N/C=C Ring Stretch~1500
N-O Stretch~1300
Aromatic C-H Bend~770

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported, this technique has been successfully applied to closely related compounds, such as 6-halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides. Such analyses have shown that the N⁺–O⁻ group can form critical hydrogen bonding networks, which is vital information in fields like drug design. An X-ray analysis of this compound would confirm the planarity of the quinazoline ring system and detail the packing of molecules in the crystal lattice.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to check reaction completion and the presence of impurities. The synthesis of various quinazoline 3-oxides is routinely monitored by TLC.

Column Chromatography: This is the standard method for the purification of synthesized quinazoline 3-oxides, using silica (B1680970) gel as the stationary phase to separate the desired product from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These high-resolution techniques are used to determine the final purity of a compound with high accuracy. A patent describing the synthesis of a related drug mentions the use of HPLC, TLC, and GC to identify and control related substances, including 4-methylquinazoline-3-oxide, demonstrating the industrial applicability of these methods for quality control.

Table of Compounds Mentioned

Compound Name
This compound
2,4-dimethylquinazoline 3-oxide
2-(4-Fluorophenyl)-4-methylquinazoline-3-oxide

Q & A

Q. What are the common synthetic routes for 4-Methylquinazoline 3-oxide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis of quinazoline N-oxides often involves oxidative cyclization. For example, electrochemical methods using aluminum and carbon electrodes with acetic acid as an electrolyte enable room-temperature synthesis of quinazolin-4(3H)-ones, avoiding high temperatures and transition metals . Alternative routes include coupling 2-aminobenzamides with substituted benzyl chlorides at elevated temperatures (e.g., 100–120°C), though this may lead to side reactions . Yield optimization requires careful control of reaction time, solvent (e.g., DMSO for reflux), and purification via recrystallization (e.g., water-ethanol mixtures) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For N-oxides, 1^1H NMR chemical shifts typically show deshielding effects near the N-oxide moiety (e.g., δ 8.5–9.0 ppm for aromatic protons). Infrared (IR) spectroscopy can confirm the N-O stretch (~1250–1350 cm1^{-1}). Comparative analysis with reference data, such as Rf values in thin-layer chromatography (TLC) using solvent systems like ethyl acetate/hexane, aids in purity assessment .

Advanced Research Questions

Q. What strategies prevent deoxygenation during functionalization of this compound?

  • Methodological Answer : Retention of the N-oxide group during substitution reactions requires mild conditions. For example, displacing 6-chloropurine 3-oxide with ammonia at 100°C in aqueous solution preserves the N-oxide function, whereas harsher conditions (e.g., ethanol with excess NH3_3) may lead to deoxygenation . Using non-acidic media and avoiding strong reducing agents is essential. Catalytic hydrogenation should be replaced with selective enzymatic or photochemical reduction methods.

Q. How does the N-oxide moiety influence the biological activity of this compound in anticancer studies?

  • Methodological Answer : The N-oxide group enhances electron-deficient properties, improving DNA intercalation or enzyme inhibition. For example, purine N-oxides like adenine 3-oxide exhibit oncogenicity due to their ability to form covalent adducts with DNA bases . In vitro assays using carcinoma cell lines (e.g., E0771 in mice) can evaluate cytotoxicity, while competitive binding studies with topoisomerase II or kinase inhibitors (e.g., p38 MAP kinase) may reveal mechanistic pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Systematic meta-analysis, as outlined in the Cochrane Handbook, involves:
  • Standardizing dose-response curves across studies.
  • Validating purity via HPLC-MS to rule out impurities affecting activity.
  • Cross-testing derivatives in orthogonal assays (e.g., enzymatic vs. cell-based) .

Data and Comparative Analysis

Q. What are the key differences in reactivity between this compound and non-oxidized quinazoline analogs?

  • Methodological Answer : The N-oxide group increases electrophilicity, facilitating nucleophilic attacks at the C4 position. For instance, 6-mercaptopurine 3-oxide undergoes sulfonation more readily than its non-oxidized counterpart . Redox activity can be quantified via cyclic voltammetry, where the N-oxide moiety shows distinct reduction peaks (~-0.5 V vs. Ag/AgCl) .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, identifying sites for functionalization. Molecular docking with targets like tyrosine kinases or DNA G-quadruplexes prioritizes derivatives with optimal binding energy (<-8 kcal/mol). ADMET predictors (e.g., SwissADME) assess logP values for solubility and cytochrome P450 interactions .

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